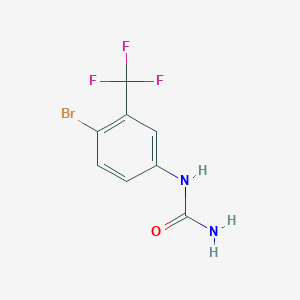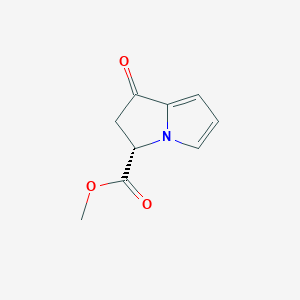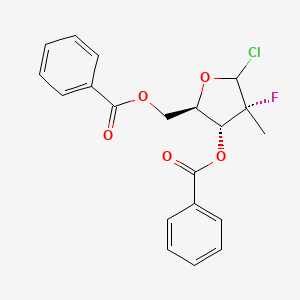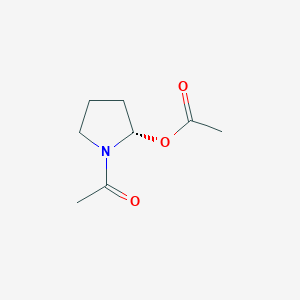
3-Bromo-7-chloro-2,3-dihydrochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-7-chloro-2,3-dihydrochromen-4-one is an organic compound with the molecular formula C9H4BrClO2. It belongs to the class of chromenones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-2,3-dihydrochromen-4-one typically involves the bromination and chlorination of chromenone derivatives. One common method includes the reaction of 7-chloro-4-chromanone with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of green chemistry principles, such as environmentally friendly solvents and catalysts, is also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-7-chloro-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives with varying biological activities.
Reduction Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate and hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted chromenones, which have been studied for their potential biological activities and applications in drug development .
Aplicaciones Científicas De Investigación
3-Bromo-7-chloro-2,3-dihydrochromen-4-one has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Mecanismo De Acción
The mechanism of action of 3-Bromo-7-chloro-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical processes. The compound’s bromine and chlorine atoms play a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-4-chromanone
- 3-Bromo-2,3-dihydrochromen-4-one
- 7-Chloro-4-chromanone
Uniqueness
3-Bromo-7-chloro-2,3-dihydrochromen-4-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H6BrClO2 |
|---|---|
Peso molecular |
261.50 g/mol |
Nombre IUPAC |
3-bromo-7-chloro-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H6BrClO2/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-3,7H,4H2 |
Clave InChI |
KFWDDBCBWSOJEA-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C2=C(O1)C=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



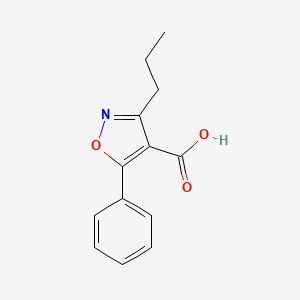
![3,5,7-Trimethylbenzo[c]isoxazole](/img/structure/B12865871.png)
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride](/img/structure/B12865879.png)
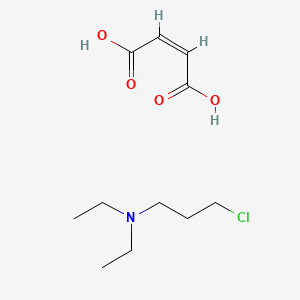
![2-Chlorobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12865891.png)
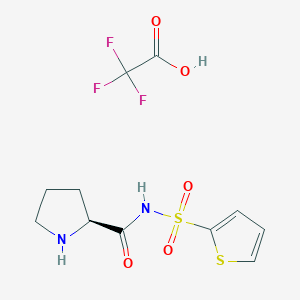
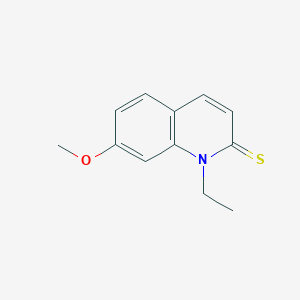
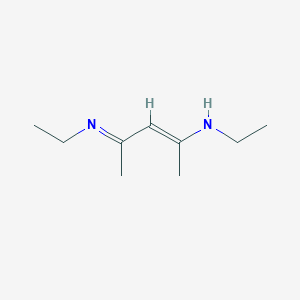
![(4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one](/img/structure/B12865905.png)
